Desacetylvecuronium bromide, also known as 3-desacetylvecuronium, is a metabolite of the neuromuscular blocking agent vecuronium. Vecuronium is commonly used to induce muscle relaxation during surgical procedures and is metabolized in the body to form 3-desacetylvecuronium. The pharmacological properties of this metabolite have been a subject of interest due to its potential implications in clinical settings, particularly in patients with varying organ function statuses.
In human volunteers, 3-desacetylvecuronium has been shown to produce a significant neuromuscular block, with a concentration required for 50% block being slightly higher than that of vecuronium. The pharmacokinetics and pharmacodynamics of 3-desacetylvecuronium were assessed by measuring drug concentrations in plasma and urine, as well as the force of contraction of the adductor pollicis muscle. The findings suggest that the metabolite could be responsible for prolonged neuromuscular block when vecuronium is used over extended periods, such as in intensive care settings1.
The pharmacokinetics, biodisposition, and neuromuscular effects of 3-desacetylvecuronium have also been studied in cats, including those with induced kidney or liver failure. Interestingly, in cats with renal failure, the pharmacokinetic and pharmacodynamic variables of 3-desacetylvecuronium did not differ significantly from those in control cats. However, in cats with liver failure, plasma clearance was significantly reduced, and the mean residence time was increased, leading to a prolonged duration of action and recovery index. These findings highlight the importance of liver function in the metabolism of 3-desacetylvecuronium and suggest that patients with liver impairment may require careful monitoring and dose adjustments when vecuronium or its metabolites are used2.
Desacetylvecuronium bromide is derived from vecuronium bromide through metabolic processes in the liver. It is classified within the broader category of neuromuscular blocking agents, specifically as an aminosteroid. The primary therapeutic application of desacetylvecuronium bromide lies in its role as a neuromuscular blocker during surgical procedures and in intensive care settings .
The synthesis of desacetylvecuronium bromide involves several steps that are primarily focused on the modification of vecuronium. The synthesis pathway includes:
Desacetylvecuronium bromide has a complex molecular structure characterized by its steroidal backbone and specific functional groups that contribute to its pharmacological activity.
The structural conformation allows it to effectively bind to nicotinic receptors at the neuromuscular junction, thereby inhibiting muscle contraction .
Desacetylvecuronium bromide primarily participates in reactions that involve its interaction with acetylcholine receptors. Key reactions include:
Desacetylvecuronium bromide functions as a neuromuscular blocker through competitive antagonism at the neuromuscular junction:
Desacetylvecuronium bromide finds extensive applications in clinical medicine:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4